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Clinical Trial Protocol & Design

This section outlines the core design of the phase I trial (ETCTN 10406/NCT04535401) investigating
Elimusertib with FOLFIRI [1] [2] [3].

¢ Objective: To establish the safety, maximum tolerated dose (MTD), and recommended phase Il dose
of oral Elimusertib in combination with standard FOLFIRI chemotherapy [4].

e Study Population: Patients with advanced or metastatic gastrointestinal malignancies, including
colorectal and gastric/gastroesophageal cancers [4].

¢ Trial Design: A Bayesian Optimal Interval design was used for dose escalation. The trial was stopped
early after enrolling 10 patients due to significant toxicities, and the MTD was not definitively
established [1] [2].

Treatment Regimen & Dosing

The table below summarizes the combination therapy schedule administered in 28-day cycles [1] [4].

Agent Dose/Route Schedule (28-day Cycle)
Elimusertib (BAY Starting dose: 20 mg, orally Twice daily (BID) on Days 1, 2, 15,
1895344) (PO) 16
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Agent Dose/Route Schedule (28-day Cycle)

Irinotecan 150 mg/mz, intravenous (1V) Over 90 minutes on Days 1, 15

Leucovorin Fixed dose, IV On Days 1, 15 (in FOLFIRI
backbone)

5-Fluorouracil (5-FU) 2000 mg/mz2, IV Over 46 hours on Days 1, 15

Safety and Toxicity Profile

The combination resulted in significant hematological and gastrointestinal toxicities. The trial was halted due

to these dose-limiting toxicities (DLTs), which occurred across four different dose levels [1] [2].

Common Grade 3/4 Adverse Events The most frequent severe (Grade 3/4) adverse events were [1] [2]:

¢ Neutropenia (low neutrophil count)

¢ Leukopenia (low white blood cell count)

e Lymphopenia (low lymphocyte count)

e Mucositis (inflammation of the mouth/gut lining)

Dose-Limiting Toxicities (DLTs) Specific DLTs that led to the trial's termination included [1]:

Grade 3 febrile neutropenia
Grade 3 mucositis

Grade 3 nausea and vomiting
Grade 4 neutropenia

A critical finding was the observation of therapy-related acute myeloid leukemia (t-AML) in one patient,

reported as the first such case related to an ATR inhibitor-chemotherapy combination [1] [2].

Efficacy and Pharmacokinetics

Despite the toxicity, preliminary signals of clinical activity were observed.
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Efficacy Parameter

Outcome

Best Response in Evaluable
Patients (n=6)

Median Progression-Free
Survival (PFS)

Pharmacokinetics (PK)

4 patients had Stable Disease (SD) [1] [2]

7 months [1] [2]

PK data for 5-FU and irinotecan were unremarkable and did not
account for the observed DLTs [1].

Mechanism of Action and Rationale

The scientific rationale for this combination is rooted in the DNA Damage Response (DDR) pathway. The

diagram below illustrates the targeted mechanism and synthetic lethal approach.
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Mechanism Explanation:

¢ Replication Stress: Chemotherapy agents like irinotecan in the FOLFIRI regimen cause DNA
damage, leading to stalled replication forks and the generation of single-stranded DNA (ssDNA), a
key activator of the ATR-CHK1 pathway [5].

© 2026 Smolecule. All rights reserved. 47 Tech Support


https://www.smolecule.com/products/s520491?utm_src=pdf-body-img
https://www.mdpi.com/1422-0067/26/16/7709
https://www.smolecule.com/products/s520491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e ATR Activation: ssDNA is coated by the RPA-ATRIP complex, which recruits and activates the ATR
kinase. ATR then phosphorylates and activates its key effector kinase, CHK1 [5].

e Survival Signaling: The activated ATR-CHKZ1 axis initiates cell cycle arrest and DNA repair, allowing
cancer cells to survive the damage inflicted by chemotherapy [5].

¢ Synthetic Lethality: Elimusertib inhibits ATR, blocking this survival signal. This prevents repair and
cell cycle arrest, forcing cancer cells with high replication stress and chemotherapy-induced damage
to undergo cell death [1] [5].

Experimental Protocol Overview

For researchers aiming to replicate or build upon this clinical work, the following summarizes the key

methodological details.
Patient Treatment Schedule The timeline of drug administration within a 28-day cycle is visualized below.

Key Assessments & Endpoints

e Primary Endpoint: Safety and MTD, defined by DLTs occurring in the first cycle [4].

e Secondary Endpoints: Anti-tumor activity (ORR, PFS, OS), pharmacokinetic profiles of all drugs,
and biomarker analysis (e.g., ATM status by IHC) [4].

e Exploratory Objectives: Included exposure-response relationships and correlation of tumor genetics
with efficacy [4].

Key Conclusions for Researchers

¢ Significant Toxicity is a Major Barrier: The combination of Elimusertib with FOLFIRI was
associated with intolerable hematological and gastrointestinal toxicities at the tested doses, leading to
early trial termination [1] [2]. This highlights a critical challenge in combining ATR inhibitors with DNA-
damaging chemotherapy.

e Monitor for Therapy-Related AML: The reported case of t-AML is a serious, novel risk. Ongoing
and future trials of ATR inhibitors must incorporate vigilant monitoring for secondary
hematological malighancies [1] [2].

¢ Preliminary Efficacy Exists Despite Toxicity: Signals of anti-tumor activity, including disease
control and a 7-month median PFS, suggest the biological rationale is sound [1] [2]. Future work
should focus on better patient stratification or alternative dosing schedules to improve the therapeutic
window.

e Biomarker-Driven Patient Selection is Crucial: The preclinical rationale suggests that tumors with
specific vulnerabilities (e.g., ATM deficiency, TP53 mutations, high replication stress) may be more
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sensitive to ATR inhibition [6] [5]. Incorporating predictive biomarkers in future trials is essential to
identify patients most likely to benefit.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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